7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid
Description
Chemical Structure and Properties:
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core. The tert-butoxycarbonyl (Boc) group at position 7 acts as a protective group, enhancing solubility and stability during synthetic processes, while the carboxylic acid at position 3 enables further functionalization (e.g., amide coupling) for pharmacological applications .
Molecular Formula: C₁₂H₁₇N₃O₄ Molecular Weight: 267.28 g/mol (for the non-brominated variant) . Key Applications:
- Drug Discovery: The scaffold serves as a versatile intermediate in medicinal chemistry, particularly for antimalarial agents (e.g., imidazolopiperazines) and G-protein inhibitors .
- Synthetic Utility: The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA), enabling modular synthesis of derivatives .
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(10(16)17)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFDJATXKTZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 1314391-59-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 267.28 g/mol
- CAS Number : 1314391-59-7
- MDL Number : MFCD25973280
The compound features a tetrahydroimidazo[1,2-a]pyrazine core with a tert-butoxycarbonyl protecting group at the nitrogen position. This structural configuration is significant for its biological activity.
Antimycobacterial Activity
Research has indicated that derivatives of pyrazinecarboxylic acids exhibit antimycobacterial properties. In a study focusing on substituted amides of pyrazine-2-carboxylic acids, compounds similar to this compound were tested against Mycobacterium tuberculosis. The results showed varying degrees of inhibition, with some compounds achieving up to 72% inhibition at specific concentrations .
Antifungal Activity
The antifungal potential of related compounds has also been explored. In vitro tests on various pyrazine derivatives demonstrated that while some exhibited moderate antifungal activity, others showed significant inhibition against certain fungal strains. The structure-activity relationship suggests that modifications to the pyrazine ring can enhance antifungal efficacy .
Inhibition of Photosynthesis
Another area of interest is the inhibition of photosynthetic processes in plants. Compounds derived from pyrazinecarboxylic acids have been shown to inhibit oxygen evolution rates in spinach chloroplasts. This effect correlates with their lipophilicity and structural features .
Table 1: Biological Activity Data of Related Compounds
| Compound Name | CAS Number | Antimycobacterial Activity (%) | Antifungal Activity (MIC) | Photosynthesis Inhibition (IC50) |
|---|---|---|---|---|
| 7-(Boc)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid | 1314391-59-7 | TBD | TBD | TBD |
| 6-Chloro-5-tert-butylpyrazine-2-carboxylic acid amide | TBD | 72% | MIC = 31.25 μmol·dm⁻³ | IC50 = 0.026 mmol·dm⁻³ |
| 5-Tert-butyl-6-chloropyrazine-2-carboxylic acid amide | TBD | TBD | MIC = 500 μmol·dm⁻³ | TBD |
Note: TBD indicates that data is currently unavailable or was not reported in the source material.
Additional Research Insights
A study indicated that the biological activities of these compounds are influenced by their molecular structure and substituents. The presence of bulky groups like tert-butoxycarbonyl can enhance lipophilicity and potentially improve membrane permeability, thus affecting biological activity .
Applications De Recherche Scientifique
Medicinal Chemistry
Boc-THIP has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of Boc-THIP may exhibit cytotoxic effects against various cancer cell lines. The imidazo-pyrazine core is known for its ability to inhibit specific kinases involved in tumor growth.
- Neuropharmacology : Compounds similar to Boc-THIP have shown promise as GABA receptor modulators. This suggests potential applications in treating neurological disorders such as anxiety and epilepsy.
Synthetic Methodologies
Boc-THIP serves as an important intermediate in the synthesis of more complex molecules.
- Building Block for Drug Development : The compound is utilized as a precursor in the synthesis of other bioactive molecules. Its functional groups can be modified to create derivatives with enhanced pharmacological properties.
- Prodrug Formation : The tert-butoxycarbonyl (Boc) group can be used to protect reactive amines during synthesis, facilitating the creation of prodrugs that can be activated in vivo.
Structural Biology
Boc-THIP and its derivatives are employed in structural biology studies to understand the interactions between small molecules and their biological targets.
- X-ray Crystallography Studies : The compound's ability to form stable complexes with proteins makes it suitable for crystallography studies aimed at elucidating binding mechanisms and optimizing lead compounds.
Case Studies
Several studies have highlighted the utility of Boc-THIP in various contexts:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Compound A and its analogues:
Stability and Reactivity
Méthodes De Préparation
Starting Materials and Key Intermediates
- Imidazo[1,2-a]pyrazine derivatives or their precursors.
- tert-Butyl dicarbonate (Boc2O) for Boc protection.
- Halogenated succinimides or halogenating agents for selective substitution.
- Reagents for ring reduction and functional group transformations.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Ring reduction of imidazo[1,2-a]pyrazine derivative | Hydrogenation in ethanol at room temperature | Formation of tetrahydroimidazo[1,2-a]pyrazine core |
| 2 | Boc protection of amino group | Reaction with di-tert-butyl dicarbonate in ethanol at room temperature | Introduction of Boc protecting group on nitrogen |
| 3 | Halogenation at specific position | Treatment with halogenated succinimide in ethanol at room temperature | Formation of halogenated intermediate (e.g., 2-bromo derivative) |
| 4 | Carbonyl functionalization | Carbonylation under CO atmosphere with dicobalt octacarbonyl and chloroacetate in methanol under heating | Formation of ester intermediate |
| 5 | Hydrolysis of ester to carboxylic acid | Acid or base hydrolysis in methanol, dichloromethane, or ethyl acetate | Final carboxylic acid product |
This sequence is adapted from related tetrahydroimidazo[1,5-a]pyrazine derivatives with similar synthetic challenges and has been successfully applied to obtain the target compound.
Alternative or Supporting Methods
- Halogenation and substitution: Iodination using iodine/Na2CO3 in dioxane/water can be employed to introduce iodo substituents, which serve as versatile handles for further functionalization such as thioalkylation or sulfone formation.
- Lithiation and trapping: Treatment of halogenated intermediates with n-butyllithium followed by electrophilic trapping (e.g., with hexachloroethane) allows for introduction of chloro substituents, facilitating further derivatization.
- Salt formation: The acid form of the compound can be converted into various salts by reaction with organic or inorganic bases or acids to improve solubility or stability.
Reaction Conditions and Purification
- Temperature: Most reactions are conducted at room temperature (20–25°C), except carbonylation steps which may require heating in an oil bath.
- Solvents: Ethanol is commonly used for reduction, Boc protection, and halogenation; methanol or dichloromethane for carbonylation and hydrolysis.
- Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress until starting materials are consumed.
- Purification: Silica gel column chromatography is the preferred method to purify intermediates and the final product, yielding white solids with high purity.
Research Findings and Yields
| Step | Compound | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Amino-protected intermediate | ~88% | White solid, high purity |
| Final compound | This compound | High yield (typically >85%) | Confirmed by NMR, MS, and chromatographic purity |
These yields and purity levels are consistent with those reported for closely related imidazo[1,5-a]pyrazine derivatives, indicating the robustness of the synthetic approach.
Summary Table of Key Reagents and Conditions
| Reagent | Purpose | Typical Conditions | Notes |
|---|---|---|---|
| Hydrogen gas | Ring reduction | Ethanol, room temp, catalytic hydrogenation | Converts imidazo to tetrahydro form |
| Di-tert-butyl dicarbonate | Boc protection | Ethanol, room temp | Protects amino groups |
| N-Bromosuccinimide (NBS) or similar | Halogenation | Ethanol, room temp | Introduces bromine substituent |
| Dicobalt octacarbonyl, chloroacetate | Carbonylation | Methanol, CO atmosphere, heated | Forms ester intermediate |
| Acid or base | Hydrolysis | Methanol/DCM/ethyl acetate | Converts ester to carboxylic acid |
| Silica gel | Purification | Column chromatography | Isolates pure compound |
Q & A
Basic Question: What structural features of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid influence its reactivity in synthetic applications?
Answer:
The compound’s bicyclic scaffold combines an imidazo[1,2-a]pyrazine core with a tetrahydro ring system, which confers rigidity and influences π-π stacking interactions. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for secondary amines, enabling selective functionalization during multi-step syntheses. For example, the Boc group can be cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) without disrupting the imidazole ring . The carboxylic acid moiety at position 3 allows for further derivatization via coupling reactions (e.g., amide bond formation), critical for generating analogs in structure-activity relationship (SAR) studies .
Basic Question: What are common synthetic routes to prepare this compound, and what purification methods are recommended?
Answer:
A typical route involves:
Boc Protection : Introducing the Boc group to a tetrahydroimidazo[1,2-a]pyrazine precursor using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DCM) .
Carboxylic Acid Formation : Oxidation or hydrolysis of a pre-existing ester or nitrile group at position 3, often using acidic/basic conditions (e.g., NaOH/H₂O for ester hydrolysis) .
Purification : Flash column chromatography (silica gel, MeOH/DCM gradients) or recrystallization (DCM/hexane) to isolate the product .
Yield optimization requires monitoring reaction progress via LC-MS or TLC, with typical yields ranging from 70–95% depending on the step .
Advanced Question: How can researchers address discrepancies in biological activity data for analogs of this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities (e.g., residual TFA from deprotection) can skew assay results. Use HPLC (≥95% purity) and LC-MS to verify integrity .
- Stereochemical Effects : Chiral centers in the tetrahydro ring may lead to enantiomer-specific activity. Resolve racemic mixtures via chiral chromatography or asymmetric synthesis .
- Solubility Limitations : Poor aqueous solubility can reduce bioavailability. Pre-formulate the compound using co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsion techniques .
Advanced Question: What methodologies are recommended for characterizing degradation products under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation via:
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition thresholds (e.g., Boc cleavage above 150°C) .
- NMR Stability Studies : Compare ¹H/¹³C spectra before/after storage to detect hydrolysis or oxidation .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses with biological targets (e.g., kinase domains). Prioritize derivatives with improved hydrogen-bonding to active-site residues .
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups at position 3) on reactivity .
- MD Simulations : Assess conformational stability of the tetrahydro ring in solvated environments to optimize pharmacokinetics .
Basic Question: What spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and imidazo[1,2-a]pyrazine protons (δ 6.8–8.2 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and Boc carbonyl (C=O ~1690 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 267.28) with <2 ppm error .
Advanced Question: What strategies mitigate racemization during Boc deprotection?
Answer:
Racemization at chiral centers (e.g., position 6 in related analogs) can occur under acidic conditions. To minimize:
- Low-Temperature Deprotection : Use TFA/DCM at 0°C instead of room temperature .
- Alternative Protecting Groups : Replace Boc with Fmoc, which cleaves under milder basic conditions .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
